molecular formula C19H14F2N2O4 B2363250 (2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 1321768-86-8

(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

Cat. No. B2363250
CAS RN: 1321768-86-8
M. Wt: 372.328
InChI Key: WUSWVLGMBPGWQO-NMWGTECJSA-N
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Description

(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in conditions such as arthritis. Diflunisal is a derivative of salicylic acid and is structurally similar to aspirin. However, unlike aspirin, Diflunisal has a longer half-life and is therefore more effective in treating chronic pain.

Mechanism of Action

(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, (2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide reduces inflammation and pain.
Biochemical and Physiological Effects:
(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. (2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has also been shown to reduce the production of reactive oxygen species, which are involved in tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying inflammation and pain. It is also relatively inexpensive and widely available. However, there are also some limitations to using (2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide in lab experiments. It has a relatively low potency compared to other NSAIDs, which means that higher concentrations may be required to achieve the desired effect. It also has a relatively long half-life, which may make it difficult to control the duration of its effects.

Future Directions

There are a number of potential future directions for research on (2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use in combination with other drugs for the treatment of inflammatory diseases. Finally, there is also interest in developing novel derivatives of (2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide with improved potency and selectivity for COX enzymes.

Synthesis Methods

(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can be synthesized from 2-hydroxybenzoic acid through a series of chemical reactions. The first step involves the conversion of 2-hydroxybenzoic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with 2,4-difluoroaniline to form the corresponding amide. The amide is then cyclized to form the chromene ring system. Finally, the acetyl group is introduced to the nitrogen atom to form the final product, (2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide.

Scientific Research Applications

(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. (2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.

properties

IUPAC Name

N-acetyl-2-(2,4-difluorophenyl)imino-6-methoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4/c1-10(24)22-18(25)14-8-11-7-13(26-2)4-6-17(11)27-19(14)23-16-5-3-12(20)9-15(16)21/h3-9H,1-2H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSWVLGMBPGWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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